molecular formula C17H22N4O6S2 B2934686 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-67-1

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2934686
CAS No.: 957013-67-1
M. Wt: 442.51
InChI Key: LJFJXOBANBWHJD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with two sulfonyl groups: a 3-nitrobenzenesulfonyl moiety and a 3-methylpiperidinylsulfonyl group. Its synthesis likely involves sequential sulfonation and coupling reactions, similar to methods described for related pyrazolyl derivatives .

Properties

IUPAC Name

1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJXOBANBWHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.

Key reactions and conditions include:

  • Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.

  • Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.

  • Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.

Industrial Production Methods

For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:

  • Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.

  • Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

  • Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).

Scientific Research Applications

Chemistry

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.

Biology

In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.

Medicine

Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.

Industry

In the industrial sector, 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.

Pathways Involved

The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to analogs with pyrazole cores and sulfonyl/nitro substituents (Table 1):

Table 1: Structural Comparison

Compound Name Substituents on Pyrazole Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 3,5-Dimethyl, 3-nitrobenzenesulfonyl, 3-methylpiperidinylsulfonyl Dual sulfonyl, nitro ~500 (estimated) -
1-({3,5-Dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine 3,5-Dimethyl, 4-isopropylbenzenesulfonyl, 3-methylpiperidinylsulfonyl Dual sulfonyl, isopropyl 439.59
Compound 4 () 3,5-Dimethyl, 4-nitrophenyl, acetyl Acetyl, 4-nitrophenyl 301.32 (C14H15N3O3)
13a () 3,5-Dimethyl, 4-nitrophenyl, thiadiazole 1,3,4-Thiadiazole, 4-nitrophenyl 509.58 (C27H23N7O2S)

Key Observations :

  • The target compound’s 3-nitrobenzenesulfonyl group distinguishes it from analogs with para-substituted nitro groups (e.g., 4-nitrophenyl in compound 4).
  • Compared to the isopropyl-substituted analog (MW 439.59), the target’s nitro group increases polarity and molecular weight, likely reducing solubility but enhancing electrophilic reactivity .

Challenges :

  • Introducing two sulfonyl groups increases synthetic complexity compared to single-sulfonyl analogs (e.g., compound 4).
  • Meta-nitro substitution may require regioselective sulfonation, unlike para-nitro analogs that are more straightforward to functionalize .

Table 2: Antimicrobial Activity of Analogs

Compound MIC (µg/mL) Against B. mycoides MIC (µg/mL) Against E. coli MIC (µg/mL) Against C. albicans Reference
14 () 2.5 10.0 20.0
13a () 5.0 20.0 40.0
Control (Ampicillin) 5.0 10.0 -

Key Findings :

  • Derivatives with 4-nitrophenyl groups (e.g., compound 14) show superior activity against gram-positive B. mycoides compared to gram-negative E. coli and C. albicans .
  • The target compound’s 3-nitrobenzenesulfonyl group may enhance membrane penetration due to increased hydrophobicity, but meta-substitution could reduce binding affinity compared to para-nitro analogs .

Physicochemical Properties

  • Solubility : The nitro and sulfonyl groups impart high polarity, but the 3-methylpiperidine moiety may improve lipid solubility compared to purely aromatic analogs (e.g., 13a) .
  • However, dual sulfonyl groups may increase susceptibility to hydrolysis .

Biological Activity

The compound 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a novel synthetic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O4S2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_4\text{S}_2

This structure includes a piperidine ring and a pyrazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine display activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds have been reported in the range of 2 to >100 μM depending on the specific derivative tested .

CompoundMIC against S. aureus (μM)MIC against P. aeruginosa (μM)
Compound A40.8
Compound B>100>100
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidineTBDTBD

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Similar piperazine derivatives have shown promising results against HIV and other viral infections. The antiviral activity is often linked to the presence of specific functional groups that enhance binding to viral proteins .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Dopamine Receptors : Studies indicate that compounds with similar structures can act as antagonists or agonists at dopamine receptors, which are crucial in neurological pathways.
  • Inhibition of Enzymatic Activity : The sulfonyl group in the compound may play a role in inhibiting specific enzymes involved in microbial metabolism.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including those structurally related to our compound. Results showed that the target compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of piperazine derivatives against HIV-1. The study found that modifications to the pyrazole ring significantly enhanced antiviral activity, suggesting a potential pathway for developing effective treatments .

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